molecular formula C38H58N6O12 B12694135 (E)-but-2-enedioic acid;1-ethyl-N-(2-methylpropyl)-4,5,6,7-tetrahydrobenzimidazol-5-amine CAS No. 96224-09-8

(E)-but-2-enedioic acid;1-ethyl-N-(2-methylpropyl)-4,5,6,7-tetrahydrobenzimidazol-5-amine

Cat. No.: B12694135
CAS No.: 96224-09-8
M. Wt: 790.9 g/mol
InChI Key: WWILBWASWLUGMT-VQYXCCSOSA-N
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Description

(E)-but-2-enedioic acid;1-ethyl-N-(2-methylpropyl)-4,5,6,7-tetrahydrobenzimidazol-5-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a combination of a butenedioic acid moiety and a tetrahydrobenzimidazole derivative, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;1-ethyl-N-(2-methylpropyl)-4,5,6,7-tetrahydrobenzimidazol-5-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydrobenzimidazole core, followed by the introduction of the butenedioic acid moiety. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like catalytic hydrogenation and high-pressure reactions may be employed to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;1-ethyl-N-(2-methylpropyl)-4,5,6,7-tetrahydrobenzimidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert double bonds to single bonds, altering the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(E)-but-2-enedioic acid;1-ethyl-N-(2-methylpropyl)-4,5,6,7-tetrahydrobenzimidazol-5-amine has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological pathways and interactions.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;1-ethyl-N-(2-methylpropyl)-4,5,6,7-tetrahydrobenzimidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, kinetics, and downstream effects are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

  • (E)-but-2-enedioic acid;1-ethyl-N-(2-methylpropyl)-4,5,6,7-tetrahydrobenzimidazol-5-amine can be compared with other benzimidazole derivatives and butenedioic acid analogs.
  • Similar compounds include 1-ethyl-N-(2-methylpropyl)-benzimidazole and (E)-but-2-enedioic acid derivatives.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties

Properties

CAS No.

96224-09-8

Molecular Formula

C38H58N6O12

Molecular Weight

790.9 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-ethyl-N-(2-methylpropyl)-4,5,6,7-tetrahydrobenzimidazol-5-amine

InChI

InChI=1S/2C13H23N3.3C4H4O4/c2*1-4-16-9-15-12-7-11(5-6-13(12)16)14-8-10(2)3;3*5-3(6)1-2-4(7)8/h2*9-11,14H,4-8H2,1-3H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+

InChI Key

WWILBWASWLUGMT-VQYXCCSOSA-N

Isomeric SMILES

CCN1C2=C(N=C1)CC(CC2)NCC(C)C.CCN1C2=C(N=C1)CC(CC2)NCC(C)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCN1C=NC2=C1CCC(C2)NCC(C)C.CCN1C=NC2=C1CCC(C2)NCC(C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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